4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate
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Overview
Description
4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate is a dicarboxylic acid monoester resulting from the formal condensation of one of the carboxy groups of terephthalic acid with one of the hydroxy groups of ethylene glycol . This compound is known for its solubility in water and polar organic solvents . It is primarily used as a reagent and catalyst in organic synthesis, including esterification, acylation, and carbonate formation reactions .
Preparation Methods
The preparation of 4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate can be achieved through two main synthetic routes :
Reaction with Sodium Hydroxide: This method involves reacting terephthalic acid mono(2-hydroxyethyl) ester with sodium hydroxide to produce the sodium salt of this compound.
Reaction with Hydroxyethyl Ester: Another method involves reacting terephthalic acid with hydroxyethyl ester, followed by a reaction with sodium hydroxide to obtain the desired compound.
Chemical Reactions Analysis
4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate undergoes various types of chemical reactions :
Esterification: It can participate in esterification reactions to form esters.
Acylation: The compound can undergo acylation reactions to introduce acyl groups.
Carbonate Formation: It can react to form carbonates.
Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions are esters, acylated compounds, and carbonates .
Scientific Research Applications
4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate has several scientific research applications :
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate involves its ability to donate a hydron to an acceptor (Bronsted base) . This property allows it to participate in various chemical reactions, including esterification and acylation. The molecular targets and pathways involved in its mechanism of action are primarily related to its role as a reagent and catalyst in organic synthesis .
Comparison with Similar Compounds
4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate can be compared with other similar compounds, such as :
Terephthalic Acid: A benzenedicarboxylic acid carrying carboxy groups at positions 1 and 4.
Ethylene Glycol: A simple diol used in the production of polyesters.
Dimethyl Terephthalate: A dimethyl ester of terephthalic acid used in the production of polyesters.
The uniqueness of this compound lies in its ability to act as both a reagent and a catalyst in various organic synthesis reactions, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
603109-82-6 |
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Molecular Formula |
C11H8O7-2 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
4-(2-hydroxyethoxycarbonyl)phthalate |
InChI |
InChI=1S/C11H10O7/c12-3-4-18-11(17)6-1-2-7(9(13)14)8(5-6)10(15)16/h1-2,5,12H,3-4H2,(H,13,14)(H,15,16)/p-2 |
InChI Key |
LCPILDYPRAWVFU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCO)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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